molecular formula C23H25N3O3S2 B2985588 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-phenylthiazol-2-yl)benzamide CAS No. 361173-82-2

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-phenylthiazol-2-yl)benzamide

Cat. No.: B2985588
CAS No.: 361173-82-2
M. Wt: 455.59
InChI Key: LEZSMTZTCXPBJM-UHFFFAOYSA-N
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Description

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-phenylthiazol-2-yl)benzamide is a complex organic compound that features a combination of piperidine, sulfonyl, thiazole, and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-phenylthiazol-2-yl)benzamide typically involves multiple steps:

  • Formation of the Piperidine Derivative: : The starting material, 3,5-dimethylpiperidine, is reacted with a sulfonyl chloride to form the sulfonyl piperidine intermediate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

  • Thiazole Formation: : The thiazole ring is synthesized separately, often starting from a substituted aniline and a thioamide. The reaction conditions typically involve heating in the presence of a dehydrating agent like phosphorus oxychloride.

  • Coupling Reaction: : The final step involves coupling the sulfonyl piperidine intermediate with the thiazole derivative. This is achieved through an amide bond formation reaction, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

  • Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide under strong reducing conditions.

  • Substitution: : The benzamide and thiazole rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of sulfonyl and thiazole groups in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structural components are known to interact with various biological targets, making it a candidate for developing new drugs.

Medicine

In medicine, research focuses on its potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities. The compound’s ability to modulate specific biological pathways is of particular interest.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-phenylthiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the thiazole and benzamide moieties can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-methylthiazol-2-yl)benzamide: Similar structure but with a methyl group on the thiazole ring.

    4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-ethylthiazol-2-yl)benzamide: Similar structure but with an ethyl group on the thiazole ring.

    4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-phenylthiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of benzamide.

Uniqueness

The uniqueness of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-phenylthiazol-2-yl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfonyl and thiazole groups in the same molecule allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent.

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(5-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c1-16-12-17(2)15-26(14-16)31(28,29)20-10-8-19(9-11-20)22(27)25-23-24-13-21(30-23)18-6-4-3-5-7-18/h3-11,13,16-17H,12,14-15H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZSMTZTCXPBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=C(S3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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